2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Epi 2,2-difluoro-2-deoxyuridine 3,5-dibenzoate is a biomedical compound used in the treatment of viral infections. It exhibits antiviral activity against a broad range of viruses including herpes simplex virus and varicella-zoster virus .

Synthesis Analysis

The synthesis of 2’,2’-Difluoro-2’-deoxyuridine from 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate involves a complex process. The process involves the use of various reagents and conditions, and the product is obtained after several steps .Molecular Structure Analysis

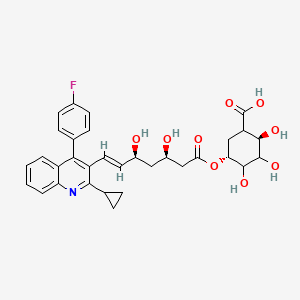

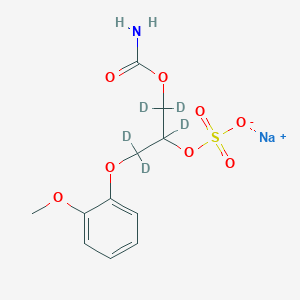

The molecular formula of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate is CHFO with an average mass of 378.323 Da and a monoisotopic mass of 378.091492 Da .Chemical Reactions Analysis

The chemical reactions involving 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate are complex and involve multiple steps. The compound is involved in various reactions, including those related to its antiviral activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate include a melting point of 147-149°C, a density of 1.69±0.1 g/cm3 (Predicted), and solubility in Methanol (Slightly), Water (Very Slightly, Heated) .科学的研究の応用

Modulation of Gemcitabine Pharmacokinetics, Metabolism, and Bioavailability

2’,2’-Difluoro-2’-deoxyuridine (dFdU) is the main metabolite of Gemcitabine, an important anticancer drug. In vivo, 2’,2’-difluoro-2’-deoxycytidine (dFdC) is rapidly inactivated by gut and liver cytidine deaminase (CD) to 2’,2’-difluoro-2’-deoxyuridine (dFdU). This has limited dFdC use to the parenteral route. However, coadministration of 3,4,5,6-Tetrahydrouridine (THU), a potent CD inhibitor, enables oral dosing of dFdC and warrants clinical testing .

Radiosensitization

Gemcitabine (2’, 2’-difluoro-2’-deoxycytidine; dFdCyd) has been shown to be a potent radiosensitizer in tumor cells both in vitro and in vivo. The ability of dFdCyd to enhance the radiosensitivity of two human glioblastoma cell lines was evaluated. The results suggest that the G1 block in D54 cells resulting from wild-type p53 induction prevented radiosensitization by dFdCyd .

Safety Precautions

While not a direct application, it’s important to note the safety precautions associated with the use of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate. No special precautions are necessary if used correctly. However, it’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure .

作用機序

Target of Action

The primary target of 2’,2’-Difluoro-2’-deoxyuridine (dFdU), a metabolite of Gemcitabine, is cytidine deaminase (CD) . CD is an enzyme that is abundant in the liver and gut .

Mode of Action

In vivo, 2’,2’-Difluoro-2’-deoxyuridine (dFdU) is rapidly inactivated by CD to 2’,2’-Difluoro-2’-deoxyuridine (dFdU) . This interaction with CD results in the conversion of the active compound to a less active form .

Biochemical Pathways

The key biochemical pathway involved in the action of 2’,2’-Difluoro-2’-deoxyuridine is the metabolism of nucleosides and nucleotides . In this pathway, dFdU is metabolized by CD, resulting in the formation of 2’,2’-Difluoro-2’-deoxyuridine .

Pharmacokinetics

The pharmacokinetics of 2’,2’-Difluoro-2’-deoxyuridine is characterized by rapid inactivation by CD, resulting in poor oral bioavailability . It is typically administered intravenously due to these limitations . The coadministration of 3,4,5,6-tetrahydrouridine (thu), a potent cd inhibitor, can increase the oral bioavailability of dfdu . THU can decrease the elimination and first-pass effect by CD, thereby enabling oral dosing of dFdU .

Result of Action

The result of the action of 2’,2’-Difluoro-2’-deoxyuridine is a concentration- and schedule-dependent radiosensitising effect in vitro . This suggests that the compound may enhance the effectiveness of radiation therapy in the treatment of cancer.

Action Environment

The action of 2’,2’-Difluoro-2’-deoxyuridine can be influenced by various environmental factors. For instance, the presence of CD in the gut and liver can affect the bioavailability of the compound . Additionally, the coadministration of THU can modulate the compound’s pharmacokinetics and improve its oral bioavailability .

将来の方向性

特性

IUPAC Name |

[(2R,3R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSVRWFIIMWGLT-HGHGUNKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)

![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)